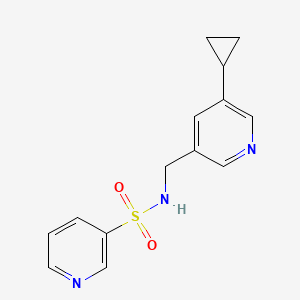

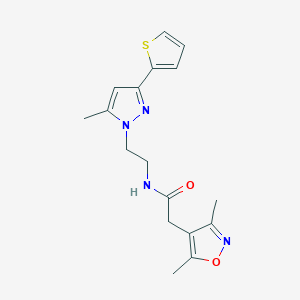

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as NNTC, is a compound of interest in the scientific research community. It is a highly versatile compound that can be used in a variety of experiments due to its unique properties and structure.

Aplicaciones Científicas De Investigación

Computational Investigation of Reaction Mechanisms

A study by Sherman, Grither, and McCulla (2010) on the reaction mechanisms of nitroxyl with thiols, which are structurally related to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, revealed insights into the formation of disulfides and sulfinamides. This computational investigation provides a foundation for understanding the chemical behavior and potential applications of similar compounds in developing pharmacologically relevant molecules (Sherman et al., 2010).

Synthesis and Evaluation as Radiosensitizers

Research by Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, and Fielden (1991) explored the synthesis of nitrothiophene derivatives, including compounds with structures similar to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, and their evaluation as radiosensitizers and bioreductively activated cytotoxins. These findings could suggest potential applications in enhancing radiotherapy effectiveness or as targeted cancer therapies (Threadgill et al., 1991).

Environmental Applications of Hydrogels

Ozay (2014) developed copolymeric hydrogels using N-Allylsuccinamic acid, a compound with functional similarities, for environmental applications, demonstrating the use of such materials in absorbing contaminants from aqueous media. This research highlights the potential for N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide derivatives in environmental remediation technologies (Ozay, 2014).

Antifungal and Catalytic Applications

Carrasco, Raimondi, Svetaz, Liberto, Rodriguez, Espinoza, Madrid, and Zacchino (2012) investigated the antifungal properties of eugenol analogues, demonstrating the influence of different substituents on antifungal activity. This research could inform the development of antifungal agents using structurally similar compounds to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide (Carrasco et al., 2012).

Catalytic Reduction of Environmental Pollutants

Al-Kahtani, Almuqati, Alhokbany, Ahamad, Naushad, and Alshehri (2018) described a clean approach for the reduction of hazardous 4-nitrophenol using gold nanoparticles, suggesting potential catalytic applications for similar compounds in reducing environmental pollutants (Al-Kahtani et al., 2018).

Propiedades

IUPAC Name |

3-(2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-2-8-15-14(17)13-12(7-9-21-13)20-11-6-4-3-5-10(11)16(18)19/h2-7,9H,1,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIBLAJMLSUTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)

![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)

![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)

![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)